4-Aminohex-5-ynoic acid hydrochloride
Description
Historical Context of Enzyme-Activated Irreversible Inhibitors in Neuropharmacology
The development of enzyme-activated irreversible inhibitors, often termed "suicide substrates," marked a significant advancement in drug design and neuropharmacology. nih.gov This class of inhibitors are unique in that they are relatively unreactive until they are processed by the target enzyme's catalytic mechanism. ias.ac.in This process transforms the inhibitor into a reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation. ias.ac.in This approach offers a high degree of specificity, as the inhibitor is designed to be a substrate for a particular enzyme. The history of these inhibitors is rooted in the desire to create highly selective agents that could modulate biological pathways with minimal off-target effects. dntb.gov.ua One of the earliest and most well-known examples of a rationally designed mechanism-based inactivator to receive commercial approval was vigabatrin (B1682217). ias.ac.in The principles behind enzyme-activated irreversible inhibition have been applied to a wide array of enzymes, including those involved in neurotransmitter metabolism. ias.ac.in
Nomenclature and Chemical Identity in Academic Research: 4-Aminohex-5-ynoic Acid Hydrochloride (γ-Acetylenic GABA, GAG, γ-EthynylGABA, GEG)
This compound is known by several synonyms in academic literature, which can sometimes lead to confusion. Its systematic IUPAC name is this compound. kcl.ac.uk However, it is more commonly referred to by a variety of trivial names, including γ-acetylenic GABA (GAG) and γ-ethynylGABA (GEG). nih.govkcl.ac.uk These names highlight its structural relationship to GABA and the presence of an acetylenic (triple bond) functional group. The hydrochloride salt form is typically used in research settings to improve its solubility and stability.
Interactive Data Table: Nomenclature and Chemical Identity
| Common Name/Synonym | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | This compound | C₆H₁₀ClNO₂ | 163.60 |
| γ-Acetylenic GABA (GAG) | 4-Aminohex-5-ynoic acid | C₆H₉NO₂ | 127.14 |
| γ-EthynylGABA (GEG) | 4-Aminohex-5-ynoic acid | C₆H₉NO₂ | 127.14 |
Note: The chemical formula and molar mass for the common names refer to the free base form, while the entry for this compound includes the hydrochloride salt.
Comparative Analysis with Related Compounds in Research (e.g., Vigabatrin, Gabaculine)
This compound is often studied in comparison to other inhibitors of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. wikipedia.org A comparative analysis with related compounds like vigabatrin and gabaculine (B1211371) reveals both similarities and differences in their mechanisms and efficacy.
Vigabatrin (γ-vinyl GABA): Like γ-acetylenic GABA, vigabatrin is an enzyme-activated irreversible inhibitor of GABA-T. ias.ac.in Both compounds act as substrates for the enzyme, which then converts them into a reactive species that covalently binds to the active site. ias.ac.in The primary structural difference is the presence of a vinyl group in vigabatrin versus an acetylenic group in γ-acetylenic GABA. This difference in structure can influence the potency and pharmacokinetic properties of the compounds.
Gabaculine: Gabaculine is another potent inhibitor of GABA-T. researchgate.netresearchgate.net However, its mechanism of inhibition differs from that of γ-acetylenic GABA and vigabatrin. While all three are mechanism-based inhibitors, the specific chemical reactions that lead to the inactivation of the enzyme are distinct.
Interactive Data Table: Comparative Properties of GABA-T Inhibitors
| Compound | Type of Inhibitor | Key Structural Feature | Primary Mechanism of Action |
| 4-Aminohex-5-ynoic acid (γ-Acetylenic GABA) | Enzyme-activated irreversible inhibitor | Acetylenic group | Irreversibly inhibits GABA-T, leading to increased GABA levels. wikipedia.org |
| Vigabatrin (γ-vinyl GABA) | Enzyme-activated irreversible inhibitor | Vinyl group | Irreversibly inhibits GABA-T, leading to increased GABA levels. wikipedia.org |
| Gabaculine | Mechanism-based inhibitor | Dihydrobenzene ring | Potent inhibitor of GABA-T. researchgate.netresearchgate.net |
Research has shown that γ-acetylenic GABA can effectively raise brain GABA levels. ias.ac.in For instance, administration of γ-acetylenic GABA to mice resulted in a 2-3 fold increase in whole brain GABA levels. ias.ac.in Studies have also demonstrated its anticonvulsant properties. Continuous administration of γ-acetylenic GABA in rats was found to reduce or completely stop seizures induced by amygdala overstimulation. wikipedia.org Furthermore, there is evidence to suggest its potential in reducing symptoms of tardive dyskinesia. wikipedia.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
4-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-5(7)3-4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |
InChI Key |
ZAVKUGNSMAPIEF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCC(=O)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Aminohex 5 Ynoic Acid Hydrochloride
Asymmetric Synthesis and Enantiomeric Purity in Research Preparations
The biological activity of 4-aminohex-5-ynoic acid is highly dependent on its stereochemistry, making enantioselective synthesis a critical area of research. The development of methods to produce the individual enantiomers, particularly the (S)-enantiomer, also known as (S)-γ-acetylenic γ-aminobutyric acid (GABA), has been a key focus.
One prominent strategy for achieving high enantiomeric purity involves the use of chiral precursors. An enantioselective synthesis of (S)-γ-acetylenic GABA has been reported starting from a homochiral prop-2-ynylic alcohol. rsc.orgrsc.org This method utilizes a phthalimide (B116566) displacement reaction on the chiral alcohol, which is generated from an acetal (B89532) precursor. rsc.orgrsc.org This approach ensures the stereochemical integrity of the final product.
Another successful approach to asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 4-aminohex-5-ynoic acid are not extensively documented in publicly available literature, this is a well-established and powerful strategy for the asymmetric synthesis of a wide range of amino acids.
The enantiomeric purity of the final product is typically determined using chiral high-performance liquid chromatography (HPLC), a technique that can separate and quantify the individual enantiomers.
Development of Novel Synthetic Routes and Intermediates
Early synthetic routes to 4-aminohex-5-ynoic acid were described in patent literature. One such process involves the hydrolysis of 3-carboxamido-5-vinyl-2-pyrrolidone using concentrated hydrochloric acid. google.com This foundational method provided a basis for further development.
More recent research has focused on developing more efficient and versatile synthetic pathways. These novel routes often involve the creation of key intermediates that can be readily converted to the target compound. For instance, the synthesis of various GABA analogues has been explored, with some methodologies being adaptable for the synthesis of 4-aminohex-5-ynoic acid. mdpi.com The development of new synthetic methods for GABA derivatives often focuses on improving yield, reducing the number of steps, and allowing for greater structural diversity in the final products. mdpi.com
A key consideration in the development of novel routes is the introduction of the terminal alkyne group. This is often achieved through the use of acetylenic building blocks or by the transformation of other functional groups into an alkyne. The choice of synthetic route can also be influenced by the desired scale of the synthesis and the availability of starting materials.
Table 1: Key Intermediates in the Synthesis of 4-Aminohex-5-ynoic Acid and its Analogues
| Intermediate | Synthetic Utility |
| 3-Carboxamido-5-vinyl-2-pyrrolidone | Precursor for hydrolysis to 4-aminohex-5-ynoic acid |
| Homochiral prop-2-ynylic alcohols | Key intermediates in the enantioselective synthesis of (S)-γ-acetylenic GABA |
| Phthalimide-protected amino acids | Used to introduce the amino group in a protected form |
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the biological activity of 4-aminohex-5-ynoic acid and its analogues, medicinal chemists employ derivatization strategies to systematically modify its structure. These modifications can provide valuable insights into the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netnih.gov
Common derivatization strategies for GABA analogues, which can be applied to 4-aminohex-5-ynoic acid, include:
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to investigate the importance of this functional group for biological activity. nih.gov
Substitution on the Amino Group: The amino group can be acylated or alkylated to explore how changes in its basicity and steric bulk affect target binding.
Modification of the Alkyne: The terminal alkyne provides a versatile handle for further chemical transformations. For example, it can be coupled with other molecules using click chemistry or Sonogashira coupling to create more complex derivatives. medchemexpress.com
Alterations to the Carbon Skeleton: The length and branching of the carbon chain can be modified to probe the optimal spatial arrangement for biological activity.
SAR studies on GABA transport inhibitors have shown that the introduction of lipophilic aromatic side chains can significantly impact potency and selectivity for different GABA transporter subtypes. researchgate.netnih.gov While direct SAR studies on a wide range of 4-aminohex-5-ynoic acid derivatives are not extensively published, the principles from related GABA analogues provide a roadmap for such investigations. nih.gov
Incorporation into Advanced Chemical Synthesis (e.g., Radiolabeling)
The unique structure of 4-aminohex-5-ynoic acid makes it a valuable component in more complex chemical syntheses, particularly in the development of radiolabeled compounds for in vivo imaging techniques like Positron Emission Tomography (PET). nih.goveventsair.comnih.gov PET imaging allows for the non-invasive study of biological processes and the distribution of drugs in the body.
The terminal alkyne of 4-aminohex-5-ynoic acid is particularly amenable to radiolabeling. One of the most common methods for introducing a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), is through nucleophilic substitution reactions. nih.govnih.gov For alkyne-containing molecules, the Sonogashira coupling reaction offers a powerful tool for attaching a radiolabeled aryl group. frontiersin.org
The development of ¹⁸F-labeled amino acids for PET imaging of tumors is an active area of research. nih.gov While the direct radiolabeling of 4-aminohex-5-ynoic acid with ¹⁸F for PET imaging is not yet a routine procedure described in the literature, the existing methodologies for labeling other amino acids and alkyne-containing molecules provide a clear pathway for its future development. nih.govnih.govfrontiersin.org Such radiolabeled derivatives of 4-aminohex-5-ynoic acid could serve as valuable probes for studying GABAergic neurotransmission and its role in various neurological disorders.
Biochemical Mechanisms of Enzyme Inactivation by 4 Aminohex 5 Ynoic Acid Hydrochloride
Irreversible Inhibition of γ-Aminobutyric Acid Transaminase (GABA-T)
4-Aminohex-5-ynoic acid, also known as γ-ethynyl-GABA, acts as a mechanism-based or "suicide" inactivator of GABA-T. This means the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.
Detailed Biochemical Pathway of Inactivation
The inactivation of GABA-T by 4-aminohex-5-ynoic acid is a complex process that deviates from the normal catalytic pathway for its natural substrate, GABA. northwestern.edu While the initial binding and formation of a Schiff base with the PLP cofactor are similar to substrate processing, the subsequent steps diverge significantly. The primary route to inactivation involves a propargylic isomerization of the inhibitor-PLP adduct to form a highly reactive allenamine intermediate. northwestern.edunih.gov This intermediate is then susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable, covalent adduct and subsequent irreversible inhibition of the enzyme. northwestern.educore.ac.uk
Role of Pyridoxal (B1214274) Phosphate (PLP) Adduct Formation
As with all PLP-dependent aminotransferases, the process begins with the formation of an external aldimine, or Schiff base, between the amino group of 4-aminohex-5-ynoic acid and the aldehyde group of the enzyme-bound PLP cofactor. This initial, non-covalent association positions the inhibitor within the active site. The formation of this adduct is a critical prerequisite for the subsequent catalytic steps that lead to the generation of the reactive inactivating species. northwestern.edunih.gov The PLP cofactor not only binds the inhibitor but also acts as an electron sink, facilitating the crucial proton abstraction and electronic rearrangements required for inactivation. nih.gov
Mechanistic Steps: Tautomerization and Michael Addition Reactions
The core of the inactivation mechanism involves a series of isomerization and addition reactions:
Schiff Base Formation: 4-Aminohex-5-ynoic acid forms a Schiff base with the PLP cofactor in the GABA-T active site.
Proton Abstraction and Propargylic Isomerization: A basic residue in the active site abstracts a proton from the C4 carbon of the inhibitor. Instead of the typical tautomerization seen with GABA, the inhibitor-PLP adduct undergoes a propargylic isomerization. This involves a shift of the triple bond, converting the alkyne moiety into a conjugated allene (B1206475). northwestern.edunih.gov This step forms the highly reactive allenamine-PLP adduct.
Michael Addition: The electrophilic central carbon of the allene is now susceptible to a Michael-type conjugate addition by a nucleophilic amino acid residue within the active site. nih.gov
Covalent Adduct Formation: An active site lysine (B10760008) residue (Lys-329 in pig liver GABA-AT) attacks the allenamine intermediate. nih.govcore.ac.uk This nucleophilic attack results in the formation of a stable, covalent ternary adduct, linking the inhibitor, the PLP cofactor, and the lysine residue, thereby irreversibly inactivating the enzyme. nih.govcore.ac.uk
Structural Confirmation of Enzyme-Inhibitor Adducts (e.g., X-ray Crystallography)
The proposed mechanism of inactivation has been structurally validated. The crystal structure of pig liver GABA-T in complex with 4-aminohex-5-ynoic acid (referred to as γ-ethynyl-GABA or GEG) has been solved to a resolution of 2.8 Å. core.ac.ukresearchgate.net
This structural data provides direct evidence for the formation of a covalent ternary adduct among the PLP cofactor, the inhibitor, and the active site residue Lys-329. core.ac.uk The electron density map clearly shows that the internal aldimine linkage between Lys-329 and PLP, present in the native enzyme, is broken. Instead, a new covalent bond is formed between the inhibitor and Lys-329, confirming the mechanism involving nucleophilic attack on the activated inhibitor. core.ac.uk
| Structural Confirmation of GABA-T Inactivation | |
| Enzyme | Pig Liver γ-Aminobutyric Acid Transaminase (GABA-AT) |
| Inhibitor | 4-Aminohex-5-ynoic acid (γ-ethynyl-GABA) |
| Method | X-ray Crystallography |
| Resolution | 2.8 Å |
| Key Finding | Formation of a covalent ternary adduct between the inhibitor, PLP, and Lys-329. core.ac.ukresearchgate.net |
Inhibition of Ornithine Aminotransferase (OAT)
4-Aminohex-5-ynoic acid is not exclusively an inhibitor of GABA-T; it also effectively inactivates ornithine aminotransferase (OAT), another PLP-dependent enzyme. nih.gov
Mechanistic Similarities and Differences in OAT Inactivation
The inactivation of OAT by 4-aminohex-5-ynoic acid shares a striking resemblance to the mechanism observed in GABA-T.
Similarities:
Identical Catalytic Mechanism: The fundamental catalytic mechanisms of OAT and GABA-T are identical, involving two half-reactions where an amino group is transferred via a PLP cofactor. nih.gov
Irreversible Inhibition: 4-Aminohex-5-ynoic acid acts as an enzyme-activated irreversible inhibitor for both OAT and GABA-T. nih.govresearchgate.net
Potency: The compound inactivates both enzymes with comparable potency. nih.gov
Differences: The primary difference between the two enzymes lies in their active site architecture and substrate specificity. nih.gov
Substrate Recognition: OAT is specific for L-ornithine, while GABA-T's natural substrate is GABA. The active site of OAT is shaped to accommodate its larger, specific substrate. nih.gov In contrast, the active site of GABA-AT is narrower and more hydrophobic to fit the smaller GABA molecule. nih.gov
Despite the differences in their natural substrate preferences, the chemical machinery within the active sites is sufficiently similar to process 4-aminohex-5-ynoic acid in an identical manner, leading to the formation of a reactive intermediate and subsequent irreversible inactivation.
| Enzyme Comparison | γ-Aminobutyric Acid Transaminase (GABA-T) | Ornithine Aminotransferase (OAT) |
| Natural Substrate | γ-Aminobutyric Acid (GABA) | L-Ornithine |
| Inhibition by 4-Aminohex-5-ynoic Acid | Irreversible, Mechanism-Based northwestern.edunih.gov | Irreversible, Mechanism-Based nih.govresearchgate.net |
| Inactivation Mechanism | Propargylic Isomerization to Allenamine, Michael Addition northwestern.edunih.gov | Presumed to be identical to GABA-T due to shared catalytic mechanisms nih.gov |
| Active Site Feature | Narrower, more hydrophobic nih.gov | Wider to accommodate larger substrate nih.gov |
Impact on Ornithine Degradation Pathways in Preclinical Models
The primary enzyme responsible for the catabolism of ornithine is ornithine aminotransferase (OAT), a PLP-dependent enzyme that converts ornithine to glutamate-γ-semialdehyde. The inhibition of OAT by 4-aminohex-5-ynoic acid has been shown to have significant downstream effects on ornithine degradation in preclinical models.
Research has demonstrated that 4-aminohex-5-ynoic acid acts as an enzyme-activated, irreversible inhibitor of OAT. nih.gov The inactivation process is time-dependent and results from the covalent modification of the enzyme. The mechanism involves the enzyme's own catalytic machinery. The PLP cofactor, bound to a lysine residue in the active site, forms a Schiff base with the inhibitor. Subsequent enzymatic processing of the inhibitor leads to the formation of a highly reactive species that covalently binds to the enzyme, rendering it inactive.
In vivo studies have corroborated these in vitro findings, showing that the administration of 4-aminohex-5-ynoic acid leads to a significant and long-lasting inhibition of OAT in both the brain and liver of preclinical models. nih.gov This sustained inactivation of OAT directly results in a marked reduction in the degradation of ornithine. nih.gov The consequence of this inhibition is an elevation of ornithine levels in tissues where OAT is active.
The inactivation of ornithine aminotransferase by 4-aminohex-5-ynoate is accompanied by the stoichiometric binding of the radiolabeled compound. mdpi.com Detailed analysis has identified specific amino acid residues within the active site that are modified during this process. Lys-292, the residue that forms the internal aldimine with the PLP cofactor, and Cys-388 have been positively identified as sites of modification. mdpi.com The modification of Lys-292 requires stabilization by reduction with borohydride (B1222165) to isolate the adduct, which contains equimolar amounts of the inhibitor and the coenzyme. mdpi.com
Table 1: Impact of 4-Aminohex-5-ynoic Acid on Ornithine Aminotransferase (OAT)
| Parameter | Finding | Reference |
| Enzyme Target | Ornithine Aminotransferase (OAT) | nih.gov |
| Type of Inhibition | Enzyme-activated, Irreversible | nih.govmdpi.com |
| Mechanism | Covalent modification of the enzyme active site | mdpi.com |
| Modified Residues | Lys-292, Cys-388 | mdpi.com |
| In Vivo Effect | Long-lasting inhibition of OAT in brain and liver | nih.gov |
| Metabolic Consequence | Significant reduction in ornithine degradation | nih.gov |
Investigation of Inhibition against Other Pyridoxal Phosphate-Dependent Enzymes (e.g., Glutamate (B1630785) Decarboxylase)
In addition to its effects on ornithine aminotransferase, 4-aminohex-5-ynoic acid has been investigated as an inhibitor of other PLP-dependent enzymes, most notably glutamate decarboxylase (GAD). GAD is the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Similar to its action on OAT, 4-aminohex-5-ynoic acid is a time-dependent, irreversible inhibitor of bacterial glutamate decarboxylase. nih.gov The inhibition is highly stereospecific, with the (R)-(-)-enantiomer being the active inhibitor. nih.gov The mechanism of inactivation requires the enzymatic abstraction of the propargylic hydrogen from the (R)-(-)-4-aminohex-5-ynoic acid. nih.gov This step generates a reactive allene intermediate within the active site, which then acts as an alkylating agent, covalently modifying a nucleophilic residue and leading to the enzyme's irreversible inactivation. nih.gov
Studies have shown that at complete inhibition, there is an incorporation of one molecule of the inhibitor per pyridoxal binding site of the enzyme. nih.gov The stereospecificity of the inhibition is linked to the reversibility of the protonation step in the normal catalytic mechanism of glutamate decarboxylation. nih.govresearchgate.net Interestingly, the stereochemical preference for inhibition can differ between species; while the bacterial GAD is inactivated by the (R)-(-)-enantiomer, the rat brain GAD is inactivated by the (S)-(+)-enantiomer. nih.gov
Table 2: Inhibition of Glutamate Decarboxylase (GAD) by 4-Aminohex-5-ynoic Acid
| Parameter | Finding | Reference |
| Enzyme Target | Glutamate Decarboxylase (GAD) | nih.gov |
| Type of Inhibition | Time-dependent, Irreversible | nih.gov |
| Mechanism | Generation of a reactive alkylating agent in the active site | nih.gov |
| Stereospecificity | Yes. (R)-(-)-enantiomer for bacterial GAD; (S)-(+)-enantiomer for rat brain GAD | nih.govnih.gov |
| Inhibitor Incorporation | One molecule of inhibitor per pyridoxal binding site | nih.gov |
| Key Mechanistic Step | Abstraction of the propargylic hydrogen from the inhibitor | nih.gov |
Enzymatic Specificity and Kinetic Analysis of 4 Aminohex 5 Ynoic Acid Hydrochloride
Substrate Specificity and Affinity Studies
4-Aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA, demonstrates a notable specificity as an inhibitor of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov Research indicates that this compound acts as a catalytic inhibitor of GABA-T. nih.govnih.gov
Its primary interaction is with GABA-AT, leading to a time-dependent and irreversible inactivation of the enzyme. This specificity is crucial, as off-target interactions could lead to a variety of unintended physiological effects. Studies have shown that while it potently inactivates GABA-AT, its inhibitory activity against other related enzymes, such as ornithine aminotransferase (OAT), is significantly weaker, highlighting its selectivity. For instance, it has been reported to be a very weak reversible inhibitor of OAT.
The affinity of 4-aminohex-5-ynoic acid for GABA-AT is a critical factor in its mechanism of action. The initial binding to the enzyme is a prerequisite for the subsequent inactivation process. The inhibition constant (K_i), a measure of the inhibitor's binding affinity, for 4-aminohex-5-ynoic acid with GABA-AT has been a subject of investigation to quantify this interaction.
Kinetic Parameters of Enzyme Inactivation (e.g., K_i, k_inact)
The inactivation of GABA-AT by this compound follows the characteristics of a mechanism-based or "suicide" inhibitor. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then covalently modifies and inactivates the enzyme.
The kinetic parameters that define this inactivation process are the inhibition constant (K_i) and the maximal rate of inactivation (k_inact). A study has reported a K_i value of 0.85 mM and a k_inact of 0.24 min⁻¹ for the inactivation of GABA-AT by 4-aminohex-5-ynoic acid. The K_i value reflects the concentration of the inhibitor required to achieve half-maximal inactivation rate, while k_inact represents the first-order rate constant for the inactivation at a saturating concentration of the inhibitor.
These parameters are essential for understanding the efficiency and potency of the inhibitor. A lower K_i indicates a higher affinity of the inhibitor for the enzyme, and a higher k_inact signifies a faster rate of inactivation once the inhibitor is bound.
| Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|
| K_i | 0.85 mM | GABA-AT | researchgate.net |
| k_inact | 0.24 min⁻¹ | GABA-AT | researchgate.net |
Comparative Enzymatic Inhibition Profiles with Related GABA Analogs
To better understand the structure-activity relationship and the unique properties of this compound, it is useful to compare its inhibitory profile with that of other well-known GABA analogs that also target GABA-AT. These include vigabatrin (B1682217) (γ-vinyl GABA) and gabaculine (B1211371).
While specific side-by-side kinetic data under identical experimental conditions is often limited in the literature, we can compile available data to draw comparisons. For instance, a study on GABA-T from Pseudomonas fluorescens reported a K_i value of 26 ± 3 mM for vigabatrin (an isomer of 4-aminohex-5-ynoic acid). mdpi.com It is important to note that this value is for a different isomer and a different enzyme source, which can significantly influence the kinetic parameters.
Gabaculine is another potent irreversible inhibitor of GABA-AT. Comparing the effects of these inhibitors on brain GABA levels and GABA-T activity provides insights into their relative potencies and mechanisms. For example, one study compared the effects of γ-acetylenic GABA (4-aminohex-5-ynoic acid), γ-vinyl GABA, and other inhibitors on brain amino acid levels, showing that they all effectively increase GABA concentrations by inhibiting GABA-T.
| Inhibitor | K_i (mM) | k_inact (min⁻¹) | Enzyme Source | Reference |
|---|---|---|---|---|
| 4-Aminohex-5-ynoic acid | 0.85 | 0.24 | GABA-AT | researchgate.net |
| Vigabatrin (γ-vinyl GABA) | 26 ± 3 | N/A | Pseudomonas fluorescens GABA-T | mdpi.com |
| Gabaculine | Potent irreversible inhibitor | GABA-AT | researchgate.net |
*N/A: Not available from the cited source. The data for Vigabatrin is from a different enzyme source and for an isomer, which should be considered when making direct comparisons.
Factors Influencing Enzyme Selectivity
The selectivity of this compound for GABA-AT over other aminotransferases is a key determinant of its pharmacological profile. Several structural and mechanistic factors contribute to this selectivity.
The presence of the terminal acetylene (B1199291) group is crucial for its mechanism of action as a suicide inhibitor. The specific three-dimensional structure of the active site of GABA-AT accommodates the inhibitor in a way that facilitates the enzymatic conversion to a reactive allene (B1206475) intermediate, which then covalently binds to a critical residue in the active site.
The difference in the active site architecture between GABA-AT and other aminotransferases, such as OAT, is a major factor in the selectivity. While 4-aminohex-5-ynoic acid can weakly and reversibly bind to OAT (with a reported K_i of 46 mM), the active site of OAT is not as conducive to the productive orientation and subsequent catalytic activation of the inhibitor that leads to irreversible inactivation. researchgate.net
Preclinical Pharmacological and Biochemical Investigations
Modulation of Neurotransmitter Levels in In Vitro and In Vivo Models
Effects on GABA Concentrations in Neural Tissues (e.g., Rat Brain)
4-Aminohex-5-ynoic acid, also known as γ-acetylenic GABA (GAG), is a potent catalytic inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA. nih.govnih.govnih.gov Inhibition of GABA-T leads to a significant and dose-dependent increase in GABA concentrations in the brain. nih.govnih.gov
In vivo studies in rats and mice have demonstrated that administration of 4-aminohex-5-ynoic acid results in a several-fold increase in brain GABA levels. For instance, a 100 mg/kg intraperitoneal injection in rats led to a marked elevation of GABA in both extrapyramidal and limbic structures. Similarly, in mice, a dose of 100 mg/kg increased GABA levels by 2-3 fold in various brain regions, with the most pronounced effect observed in the cortical areas. The increase in GABA content was also noted in the spinal cord and medulla oblongata.
Further research in chicks, following intraventricular injection of GAG, showed a significant rise in GABA concentrations in the diencephalon and brain-stem. nih.gov Specifically, a 0.8 µmol dose of GAG led to a notable increase in GABA levels one and two hours post-injection in these regions, while no significant changes were observed in the cerebral hemispheres or optic lobes. nih.gov A higher dose of 1.6 µmol resulted in a concomitant increase in GABA concentration and significant inhibition of both GABA-T and glutamate (B1630785) decarboxylase (GAD) in the diencephalon and brain-stem. nih.gov
The mechanism of GABA-T inactivation by 4-aminohex-5-ynoic acid is complex and involves the formation of an enamine intermediate. This irreversible inhibition of GABA-T effectively reduces the breakdown of GABA, thereby augmenting its levels in neural tissues. nih.gov
Table 1: Effects of 4-Aminohex-5-ynoic Acid on GABA Levels in Rodent Brain
| Animal Model | Dose | Route of Administration | Brain Region | Fold Increase in GABA | Reference |
| Rat | 100 mg/kg | Intraperitoneal | Extrapyramidal & Limbic Structures | Several-fold | |
| Mouse | 100 mg/kg | Intraperitoneal | Whole Brain | 2-3 | |
| Mouse | 100 mg/kg | Intraperitoneal | Cortical Areas | >3 | |
| Chick | 0.8 µmol | Intraventricular | Diencephalon & Brain-stem | Significant Increase | nih.gov |
Impact on Ornithine Metabolism and Related Amino Acid Pathways
The metabolic pathways of ornithine and GABA are interconnected, primarily through the enzyme ornithine aminotransferase (OAT), which, like GABA-T, is a pyridoxal (B1214274) phosphate-dependent enzyme. 4-Aminohex-5-ynoic acid has been shown to inactivate OAT, although its primary target is GABA-T. The inactivation of OAT by 4-aminohex-5-ynoic acid is accompanied by the binding of the compound to the enzyme.
Studies have shown that GABA can act as a feedback regulator of OAT. Consequently, the elevation of GABA levels induced by 4-aminohex-5-ynoic acid can indirectly influence ornithine metabolism. Research comparing the effects of GABA-T and OAT inhibitors suggests that within GABAergic neurons, ornithine concentration may be regulated by endogenous GABA levels. The inactivation of OAT leads to a significant increase in ornithine concentrations in both synaptosomal and non-synaptosomal compartments, highlighting the potential for ornithine to serve as a precursor for glutamate and GABA in certain neuronal populations.
Preclinical Efficacy Studies in Animal Models of Neurological Conditions
Anticonvulsant Activity in Seizure Models
The elevation of brain GABA levels by 4-aminohex-5-ynoic acid is associated with significant anticonvulsant activity in various animal models of seizures. It has shown efficacy against seizures induced by different chemical convulsants and in genetically epilepsy-prone animals.
In gerbils with genetically determined epilepsy, 4-aminohex-5-ynoic acid demonstrated high anticonvulsant potency, with an ED50 of 2.1 mg/kg i.p. for blocking generalized clonic-tonic seizures. Notably, a relatively modest increase of about 40% in brain GABA levels was sufficient to achieve almost complete seizure protection in this model. This suggests a critical involvement of the GABA system in the seizure susceptibility of these animals.
Studies in mice have also confirmed its anticonvulsant properties. It has shown protective effects against seizures induced by picrotoxin, strychnine, and thiosemicarbazide. While it elevated GABA levels, picrotoxin-induced convulsions could still occur, albeit after a significant decrease in the elevated GABA content. This finding suggests that a reduction in the newly elevated GABA pool precedes the onset of these seizures.
Table 2: Anticonvulsant Activity of 4-Aminohex-5-ynoic Acid in Animal Models
| Animal Model | Seizure Induction Method | Effective Dose (ED50) | Outcome | Reference |
| Gerbil | Genetically Determined (Air Blowing) | 2.1 mg/kg i.p. | Blockade of generalized clonic-tonic seizures | |
| Mouse | Picrotoxin | 100 mg/kg i.p. | Delayed onset of convulsions | |
| Mouse | Strychnine | Not Specified | Anticonvulsant activity | |
| Mouse | Thiosemicarbazide | Not Specified | Anticonvulsant activity |
Modulation of Dopaminergic Pathways and Related Behaviors
The increased GABAergic tone resulting from the administration of 4-aminohex-5-ynoic acid has a modulatory effect on dopaminergic pathways in both the extrapyramidal and limbic systems. In vivo studies in rats have shown that the elevated brain GABA concentrations are associated with a decreased turnover of dopamine (B1211576). This was evidenced by a reduced rate of dopamine depletion following treatment with alpha-methyl-p-tyrosine and a decrease in homovanillic acid levels in extrapyramidal and limbic areas.
Direct injection of 4-aminohex-5-ynoic acid into the ventral mesencephalic tegmentum also led to a decrease in dopamine turnover in the mesolimbic forebrain. Furthermore, unilateral injections into the substantia nigra induced ipsilateral turning in response to amphetamine and apomorphine (B128758), while bilateral injections into the nucleus accumbens attenuated dopamine-induced hypermotility. These findings are consistent with an inhibitory modulatory function of GABAergic neurons on dopaminergic pathways.
Chronic administration of 4-aminohex-5-ynoic acid has been shown to induce dopaminergic supersensitivity. Following repeated administration in rats, a "sham-fighting" behavioral stereotypy was observed, which was intensified by an apomorphine challenge. This suggests a rebound phenomenon in dopamine turnover following chronic GABA-T inhibition.
Cellular and Subcellular Distribution Studies in Preclinical Systems
Detailed cellular and subcellular distribution studies specifically for 4-aminohex-5-ynoic acid hydrochloride are not extensively reported in the available scientific literature. However, inferences can be drawn from its known mechanism of action and the localization of its target enzyme, GABA-T.
GABA-T is known to be present in both neurons and glial cells and is localized within the mitochondria. Given that 4-aminohex-5-ynoic acid is a mechanism-based inhibitor of GABA-T, it is expected to distribute to these cellular and subcellular compartments to exert its effects. Autoradiographic studies of GABA receptors, which are modulated by the increased GABA levels resulting from 4-aminohex-5-ynoic acid administration, show a widespread distribution throughout the brain, with particularly high densities in the granule cell layer of the cerebellum, the external plexiform layer of the olfactory bulb, and various thalamic nuclei.
The regional effects of 4-aminohex-5-ynoic acid on GABA levels, with pronounced increases in the diencephalon and brain-stem, suggest that the compound effectively crosses the blood-brain barrier and distributes to these deep brain structures. nih.gov The differential effects across brain regions could be due to variations in blood-brain barrier permeability, regional GABA-T activity, or the presence of specific uptake transporters. However, without specific autoradiography or subcellular fractionation studies using radiolabeled 4-aminohex-5-ynoic acid, the precise cellular and subcellular distribution remains an area for further investigation.
Metabolic Fate and Biotransformation in Research Models
There is currently no available research data detailing the metabolic fate and biotransformation of this compound in preclinical models.
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for GABA-T and OAT Inhibition
The inhibitory activity of 4-aminohex-5-ynoic acid is intrinsically linked to its unique structural components. As a mechanism-based inhibitor, its structure is tailored to be recognized by the target enzyme's active site, where it subsequently undergoes a catalytic transformation into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.
The foundational elements for its inhibitory action are the amino acid backbone and the terminal acetylenic (alkyne) group . The carboxylic acid and amino groups are crucial for the initial recognition and binding within the active site of GABA-T, mimicking the natural substrate, GABA. The specific spatial arrangement of these groups dictates the initial non-covalent interactions that position the inhibitor for catalysis.
The acetylenic moiety is the lynchpin of its inhibitory mechanism. This functional group is not present in the endogenous substrate and serves as a latent reactive center. Once the inhibitor is bound in the active site, the enzyme's catalytic machinery initiates a reaction with the alkyne. This process is believed to generate a highly reactive allenic intermediate, which then attacks a nucleophilic residue in the enzyme's active site, forming a stable covalent adduct. In the case of ornithine aminotransferase (OAT), studies have identified that the inactivation by 4-aminohex-5-ynoate involves the covalent modification of more than one amino acid residue, with Lys-292 and Cys-388 being positively identified as sites of adduction.
The length of the carbon chain separating the amino group from the acetylenic function is also a critical determinant of activity. The hexanoic acid scaffold appears to provide the optimal length and flexibility for positioning the terminal alkyne in a catalytically favorable orientation within the active sites of both GABA-T and OAT.
Effects of Stereochemistry on Enzymatic Activity and Selectivity
Chirality plays a pivotal role in the biological activity of 4-aminohex-5-ynoic acid, with the two enantiomers often exhibiting markedly different inhibitory potencies. The carbon atom at the 4-position, bearing the amino group, is a stereocenter, giving rise to (R)- and (S)-enantiomers.
Research has demonstrated that the enzymatic inhibition is highly stereospecific. For related enzymes, such as glutamic acid decarboxylase, it has been shown that the (R)-(-)-4-aminohex-5-ynoic acid enantiomer is the stereospecific irreversible inhibitor. nih.gov This selectivity is a direct consequence of the three-dimensional architecture of the enzyme's active site, which can preferentially accommodate one enantiomer over the other. The precise fit of the (R)-enantiomer is thought to be necessary to correctly orient the acetylenic group for the enzymatic reaction that leads to irreversible inhibition.
Table 1: Hypothetical Comparative Inhibitory Activity of 4-Aminohex-5-ynoic Acid Enantiomers
| Enantiomer | Target Enzyme | Relative Inhibitory Potency |
|---|---|---|
| (R)-4-Aminohex-5-ynoic acid | GABA-T | High |
| (S)-4-Aminohex-5-ynoic acid | GABA-T | Low to Inactive |
| (R)-4-Aminohex-5-ynoic acid | OAT | Moderate to High |
| (S)-4-Aminohex-5-ynoic acid | OAT | Low to Inactive |
Note: This table is illustrative and based on the principle of stereospecificity. Specific IC50 or Ki values would require dedicated experimental studies.
Design and Evaluation of Novel Analogs and Derivatives
The core structure of 4-aminohex-5-ynoic acid has served as a scaffold for the design of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The general strategies for modification involve altering the acetylenic group, modifying the carbon backbone, and substituting the amino or carboxylic acid functionalities.
For instance, replacing the terminal hydrogen of the alkyne with a small alkyl or halogenated group could modulate the reactivity of the acetylenic moiety and its susceptibility to enzymatic activation. Modifications to the carbon chain, such as introducing conformational constraints through cyclization or the incorporation of double bonds, could enhance binding affinity and selectivity for a specific enzyme isoform.
The evaluation of these novel analogs typically involves a tiered screening process. Initial in vitro assays are conducted to determine the inhibitory potency against purified GABA-T and OAT. Compounds showing promising activity are then subjected to further characterization, including determination of the mechanism of inhibition (reversible vs. irreversible) and selectivity profiling against other related enzymes.
Correlations between Structural Modifications and Biochemical Potency
Systematic structural modifications of 4-aminohex-5-ynoic acid allow for the establishment of clear correlations between molecular features and biochemical potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Modification of the Acetylenic Moiety: The presence of the terminal alkyne is generally considered essential for irreversible inhibition. Replacing it with a less reactive group, such as an alkene (vinyl group), can still result in potent inhibition, as seen with γ-vinyl GABA, but the kinetic parameters of inactivation are altered. Complete removal of the unsaturation typically leads to a significant loss of inhibitory potency.
Alterations to the Carbon Backbone: The length of the aliphatic chain is critical. Shortening or lengthening the chain from the optimal six-carbon skeleton can lead to a decrease in potency, likely due to improper positioning of the reactive alkyne within the enzyme's active site.
Substitution at the Amino Group: The primary amino group is crucial for mimicking the natural substrate GABA. N-alkylation or other substitutions at this position can drastically reduce or abolish activity by sterically hindering the binding to the enzyme.
Table 2: Illustrative SAR Data for Hypothetical Analogs of 4-Aminohex-5-ynoic Acid
| Analog | Structural Modification | GABA-T IC50 (µM) | OAT IC50 (µM) |
|---|---|---|---|
| 4-Aminohex-5-ynoic acid | Parent Compound | ~10 | ~50 |
| 4-Aminohex-5-enoic acid (γ-vinyl GABA) | Alkyne to Alkene | ~25 | >200 |
| 4-Amino-5-hexyne-1-ol | Carboxylic Acid to Alcohol | >500 | >500 |
| 4-Aminopent-4-ynoic acid | Shorter Carbon Chain | ~150 | >500 |
| N-Methyl-4-aminohex-5-ynoic acid | N-Methylation | >1000 | >1000 |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.
Computational and Theoretical Investigations
Molecular Docking Simulations of Enzyme-Inhibitor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 4-aminohex-5-ynoic acid, docking simulations are primarily used to understand its binding affinity and interaction with the active site of its target enzyme, γ-aminobutyric acid aminotransferase (GABA-AT). nih.govmdpi.com GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. northwestern.edumdpi.com
Docking studies of the parent compound, vigabatrin (B1682217), reveal key interactions within the GABA-AT active site. These simulations show that the inhibitor binds in a manner similar to the natural substrate, GABA. The binding is characterized by a series of favorable interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net While specific binding energy values for 4-aminohex-5-ynoic acid are not widely published, the interactions are crucial for the initial, non-covalent binding step that precedes irreversible inactivation.
Table 1: Predicted Interactions of Vigabatrin with GABA-AT Active Site Residues from Molecular Docking Studies
| Interacting Residue Type | Type of Interaction | Potential Role in Binding |
|---|---|---|
| Arginine/Lysine (B10760008) | Electrostatic, Hydrogen Bond | Anchoring the carboxylate group of the inhibitor. |
| Serine/Threonine | Hydrogen Bond | Interaction with the amino group of the inhibitor. |
| Aromatic Residues (e.g., Phenylalanine, Tyrosine) | Hydrophobic (π-π stacking) | Stabilization of the inhibitor within the binding pocket. |
This table is a generalized representation based on docking studies of GABA-AT inhibitors like vigabatrin. researchgate.net
Molecular Dynamics Simulations of Conformational Changes in Enzymes
Quantum Mechanical Calculations of Reaction Pathways for Inactivation
The inactivation of GABA-AT by 4-aminohex-5-ynoic acid is a complex chemical process that has been elucidated through mechanistic studies, which are often complemented by quantum mechanical (QM) calculations. northwestern.edunih.govmdpi.com These calculations can model the electronic rearrangements that occur during the reaction, providing insights into the transition states and energy barriers of the inactivation pathway. mdpi.com
4-aminohex-5-ynoic acid is classified as a mechanism-based inactivator, or "suicide substrate." northwestern.eduresearchgate.net The proposed mechanism involves the formation of a Schiff base with the PLP cofactor in the enzyme's active site. nih.gov Following this, a series of chemical transformations occur, leading to a reactive intermediate that covalently modifies and inactivates the enzyme.
Research has detailed the specific reaction pathways for the inactivation of GABA-AT by 4-aminohex-5-ynoic acid. northwestern.edunih.gov The inactivation primarily proceeds through a propargylic isomerization to an allene (B1206475) intermediate. northwestern.edu This reactive allene is then attacked by a nucleophilic residue in the active site, leading to the irreversible covalent modification of the enzyme. northwestern.edunih.gov
Table 2: Proposed Steps in the Inactivation of GABA-AT by 4-Aminohex-5-ynoic Acid
| Step | Description of Reaction | Key Intermediate Species |
|---|---|---|
| 1 | Formation of a Schiff base between the inhibitor and the PLP cofactor. | Inhibitor-PLP Schiff base |
| 2 | Abstraction of a proton from the C4 position of the inhibitor. | Enamine intermediate |
| 3 | Propargylic isomerization to form a conjugated allene. | Reactive allene species |
| 4 | Nucleophilic attack by an active site residue on the allene. | Covalent enzyme-inhibitor adduct |
This table is based on mechanistic studies of 4-aminohex-5-ynoic acid. northwestern.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For GABA-AT inhibitors, QSAR models can be developed to predict the inhibitory potency of new analogues based on their physicochemical properties and structural features (descriptors). nih.gov
Although a specific QSAR model for 4-aminohex-5-ynoic acid hydrochloride has not been published, QSAR studies have been successfully applied to other classes of GABA-AT inhibitors. nih.gov These models typically use a range of molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The resulting models can guide the rational design of novel inhibitors with improved potency and selectivity. For instance, a QSAR study on heterocyclic GABA analogues indicated that bulkier ligands, especially those containing a sulfur atom, tend to be better inhibitors of GABA-AT. nih.gov This type of predictive research is invaluable for accelerating the discovery of new therapeutic agents.
Role As a Research Tool and Future Directions in Chemical Biology
4-Aminohex-5-ynoic acid hydrochloride is a synthetic compound that has garnered significant attention in the scientific community for its utility as a versatile tool in chemical biology and medicinal chemistry. Its unique structure, featuring both an amino acid moiety and a terminal alkyne, allows it to serve multiple functions, from a highly specific enzyme inactivator to a key component in modern bioconjugation techniques. This article explores its multifaceted role as a research instrument and examines the future directions of its application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-aminohex-5-ynoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via propargylic anion addition to α,β-unsaturated carbonyl intermediates. For example, Jung & Metcalf (1975) demonstrated a regiospecific 1,4-addition of a propargylic anion to generate 2-substituted propargylamines, a precursor class for this compound . Key factors include:
- Catalyst selection : Use of pyridoxal phosphate (PLP)-dependent enzymes or chemical catalysts to stabilize intermediates.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like alkyne polymerization .
- Purification : Column chromatography with silica gel and polar solvents (e.g., methanol/chloroform) is critical for isolating the hydrochloride salt .
Q. How is this compound characterized analytically, and what are the limitations of these methods?
- Methodological Answer :
- NMR spectroscopy : - and -NMR verify the alkyne moiety (δ ~70–90 ppm for sp-hybridized carbons) and amine proton shifts (δ ~2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm are used, but sensitivity is limited by the compound’s weak chromophore. Internal standards (e.g., 4-aminobutyric acid derivatives) improve quantification .
- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion ([M+H] at m/z 130.1), but fragmentation patterns may overlap with degradation products .
Q. What is the primary biochemical mechanism of this compound as a GABA aminotransferase (GABA-AT) inhibitor?
- Methodological Answer : The compound acts as a suicide substrate. It forms a Schiff base with PLP in GABA-AT’s active site, followed by tautomerization via the alkyne to an allene intermediate. This undergoes Michael addition with Lys329, irreversibly inactivating the enzyme . Key experimental validations include:
- Radioisotope labeling (e.g., ) to track covalent adduct formation.
- Kinetic assays measuring GABA accumulation in rat brain homogenates post-inhibition .
Advanced Research Questions
Q. How do tautomerization pathways of this compound contribute to conflicting inactivation kinetics in vitro vs. in vivo?
- Methodological Answer : In vitro, the compound predominantly follows Pathway A (alkyne → allene → covalent adduct), but in vivo, competing hydrolysis (Pathway B) generates metabolites like 5-amino-4-oxopentanoic acid, reducing efficacy. To resolve discrepancies:
- Use deuterated analogs to slow hydrolysis (e.g., replacing labile protons with ).
- Employ tissue-specific metabolic profiling (LC-MS/MS) to quantify intact drug vs. metabolites .
Q. What experimental strategies mitigate instability of this compound in aqueous buffers?
- Methodological Answer :
- Buffer composition : Use low-pH buffers (pH 3–4) to protonate the amine, reducing nucleophilic attack on the alkyne.
- Temperature : Store solutions at −80°C in aliquots to prevent freeze-thaw degradation.
- Stabilizers : Add 1–2% (v/v) DMSO or cyclodextrins to shield the alkyne from solvolysis .
Q. How can researchers reconcile contradictory data on the compound’s selectivity for GABA-AT over other PLP-dependent enzymes?
- Methodological Answer : Contradictions arise from assay conditions. For example:
- Enzyme source : GABA-AT from Pseudomonas fluorescens shows higher selectivity than mammalian isoforms.
- Cofactor saturation : Excess PLP (≥100 µM) reduces off-target inhibition by competing with endogenous cofactors.
- Structural analogs : Modify the alkyne to a cyclopropane group (e.g., vigabatrin derivatives) to enhance specificity .
Q. What in silico approaches predict metabolite formation and toxicity of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model Schiff base formation with GABA-AT’s active site (PDB: 1OHV).
- ADMET prediction : Tools like SwissADME assess hydrolysis metabolites (e.g., 4-oxopentanoic acid) for hepatotoxicity risks .
Data Analysis and Contradiction Management
Q. How should researchers address variability in IC values across studies?
- Methodological Answer :
- Standardize assays : Use recombinant GABA-AT (e.g., expressed in E. coli) to minimize enzyme batch variability.
- Control for PLP levels : Pre-incubate enzymes with 10 µM PLP for 30 minutes before inhibition assays.
- Statistical normalization : Apply log-transformation to IC data to account for non-Gaussian distributions .
Q. What are the limitations of using rodent models to evaluate the compound’s anticonvulsant efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
